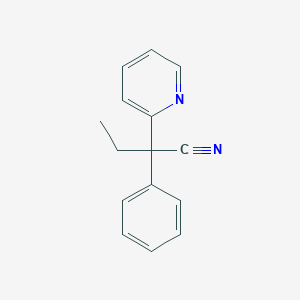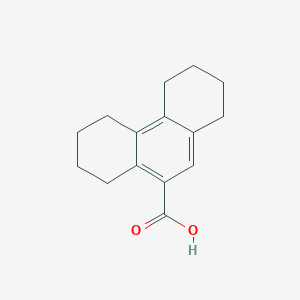
Urea, 1-(4-biphenylyl)-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(4-biphenylyl)-2-thio-, also known as 4,4'-dithiobis(phenylurea) or DTBPU, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DTBPU has been used in various fields such as material science, biochemistry, and pharmacology due to its unique properties and potential applications.
Mécanisme D'action
DTBPU acts as a crosslinking agent by forming covalent bonds between molecules. It can react with various functional groups such as amines, thiols, and carboxylic acids to form stable complexes. The mechanism of action of DTBPU depends on the type of molecule it is reacting with and the reaction conditions.
Biochemical and physiological effects:
DTBPU has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on living organisms. However, it should be handled with caution as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
DTBPU has several advantages for lab experiments such as:
1. It is a versatile crosslinking agent that can react with various functional groups.
2. It forms stable complexes that can improve the mechanical and thermal properties of materials.
3. It has low toxicity and can be easily handled in the lab.
However, there are also some limitations to using DTBPU in lab experiments such as:
1. It requires organic solvents for synthesis and handling, which can be hazardous and require special handling.
2. It can be difficult to remove DTBPU from the final product, which can affect the purity and quality of the product.
3. It may not be suitable for certain applications due to its specific properties and reactivity.
Orientations Futures
There are several future directions for the use of DTBPU in scientific research such as:
1. Development of new materials with improved properties by using DTBPU as a crosslinking agent.
2. Investigation of the anti-tumor and anti-inflammatory properties of DTBPU for potential drug development.
3. Optimization of the synthesis and reaction conditions for improved yield and purity of DTBPU.
4. Investigation of the mechanism of action of DTBPU for a better understanding of its reactivity and potential applications.
5. Development of new methods for the removal of DTBPU from the final product to improve the purity and quality of the product.
Méthodes De Synthèse
DTBPU can be synthesized through a simple reaction between 4-phenylisothiocyanate and urea. The reaction takes place in an organic solvent such as acetone or ethanol and requires a catalyst such as triethylamine. The yield of DTBPU can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent ratio.
Applications De Recherche Scientifique
DTBPU has been used in various scientific research applications such as:
1. Material science: DTBPU has been used as a crosslinking agent for polymers and elastomers due to its ability to form strong covalent bonds. It has been used to improve the mechanical properties and thermal stability of materials.
2. Biochemistry: DTBPU has been used as a reagent for protein modification and immobilization. It has been used to crosslink proteins and peptides to form stable complexes for various applications such as enzyme immobilization and protein-protein interaction studies.
3. Pharmacology: DTBPU has been used as a potential drug candidate for various diseases such as cancer and Alzheimer's disease. It has been shown to have anti-tumor and anti-inflammatory properties and has been used as a lead compound for drug development.
Propriétés
Numéro CAS |
19250-03-4 |
|---|---|
Formule moléculaire |
C13H12N2S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
(4-phenylphenyl)thiourea |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16) |
Clé InChI |
ZBLBLYUALCIFDA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)S |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
Autres numéros CAS |
19250-03-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



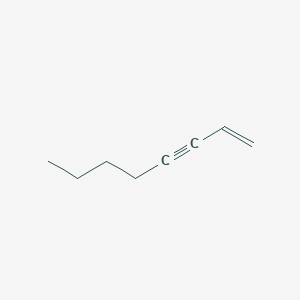
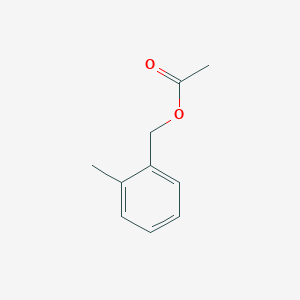
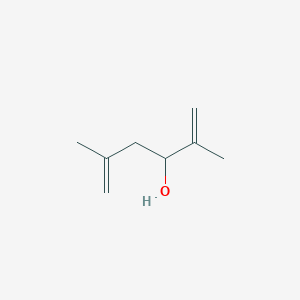
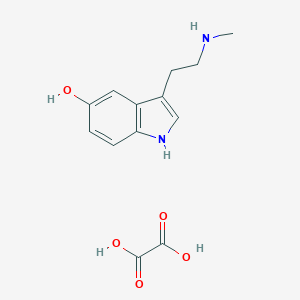
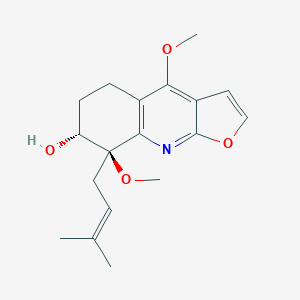
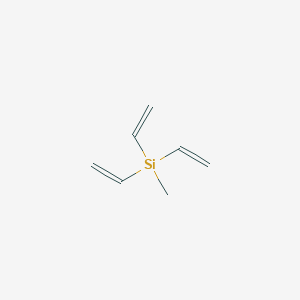
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
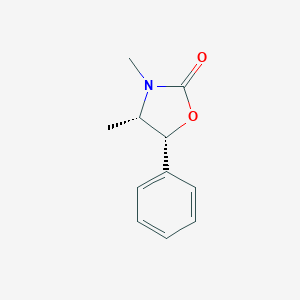

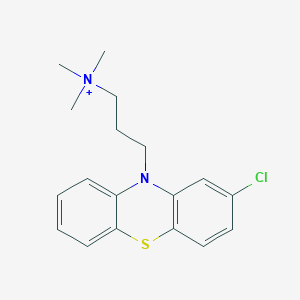
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
